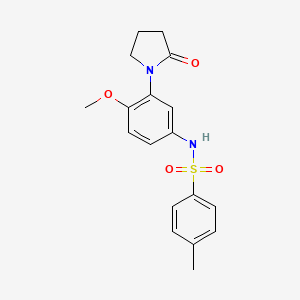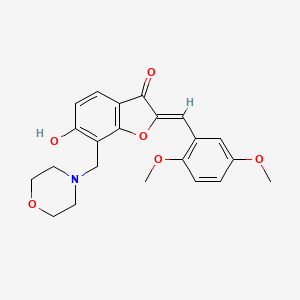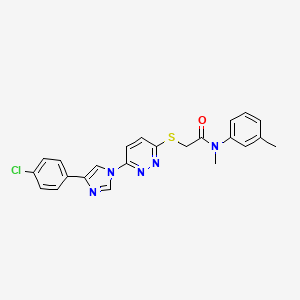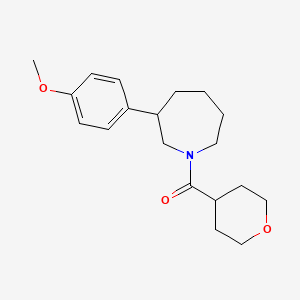![molecular formula C11H13Cl2N3 B2982337 [2,4'-Bipyridin]-4-ylmethanamine dihydrochloride CAS No. 2034156-90-4](/img/structure/B2982337.png)
[2,4'-Bipyridin]-4-ylmethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,4’-Bipyridin]-4-ylmethanamine dihydrochloride: is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond
Mécanisme D'action
Target of Action
A structurally similar compound, (s)-1-((2′,6-bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine, has been identified as a highly selective, central nervous system penetrant, potent adaptor protein-2 associated kinase 1 (aak1) inhibitor . AAK1 is a key regulator of endocytosis, a process that cells use to internalize substances from their external environment. Inhibition of AAK1 can influence various cellular processes, including signal transduction, nutrient uptake, and immune responses.
Pharmacokinetics
Information on the absorption, distribution, metabolism, and excretion (ADME) properties of [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride is not readily available. These properties are crucial for understanding the drug’s bioavailability, its journey through the body, and how it is ultimately eliminated. They can be influenced by factors such as the drug’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and activity. Additionally, lifestyle and environmental factors such as diet, physical activity, exposure to pollutants, and stress can influence an individual’s response to a drug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . This method yields high purity bipyridine derivatives.
Industrial Production Methods: Industrial production of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling . These methods are preferred due to their efficiency and scalability. Electrochemical methods are also employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can yield bipyridine derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Various bipyridine derivatives.
Substitution: Halogenated bipyridine compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are useful in catalysis and material science .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It interacts with biological molecules through coordination with metal ions, affecting various biochemical pathways .
Medicine: In medicine, bipyridine derivatives are explored for their therapeutic potential. They are investigated as potential drugs for treating diseases such as cancer and bacterial infections .
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coordination polymers. These materials have applications in electronics, photonics, and nanotechnology .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Another bipyridine isomer with similar coordination properties but different electronic characteristics.
4,4’-Bipyridine: Known for its use in the production of paraquat, a widely-used herbicide.
2,3’-Bipyridine: An asymmetrical isomer with unique coordination chemistry.
Uniqueness: [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride is unique due to its specific substitution pattern, which influences its reactivity and coordination properties. This makes it particularly useful in applications requiring precise control over electronic and steric effects .
Propriétés
IUPAC Name |
(2-pyridin-4-ylpyridin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2ClH/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10;;/h1-7H,8,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPMZWDSRSTXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid](/img/structure/B2982256.png)



![4-(5-{[(3-fluorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-isopropylbenzamide](/img/structure/B2982261.png)
![7-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2982263.png)

![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2982265.png)
![6-fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2982266.png)
![4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2982272.png)


![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea](/img/structure/B2982276.png)
![1-Azaspiro[3.4]octan-2-one](/img/structure/B2982277.png)
